Cas no 15424-07-4 (3-(3-bromopropoxy)prop-1-ene)

3-(3-bromopropoxy)prop-1-ene Chemical and Physical Properties
Names and Identifiers
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- 3-(3-bromopropoxy)prop-1-ene
- 1-Propene, 3-(3-bromopropoxy)-
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- Inchi: 1S/C6H11BrO/c1-2-5-8-6-3-4-7/h2H,1,3-6H2
- InChI Key: AICDXNNCCSZNJA-UHFFFAOYSA-N
- SMILES: C=CCOCCCBr
3-(3-bromopropoxy)prop-1-ene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-73439-1.0g |
3-(3-bromopropoxy)prop-1-ene |
15424-07-4 | 95% | 1.0g |
$743.0 | 2023-02-12 | |
Enamine | EN300-73439-0.1g |
3-(3-bromopropoxy)prop-1-ene |
15424-07-4 | 95% | 0.1g |
$257.0 | 2023-02-12 | |
Enamine | EN300-73439-0.5g |
3-(3-bromopropoxy)prop-1-ene |
15424-07-4 | 95% | 0.5g |
$579.0 | 2023-02-12 | |
Enamine | EN300-73439-0.05g |
3-(3-bromopropoxy)prop-1-ene |
15424-07-4 | 95% | 0.05g |
$173.0 | 2023-02-12 | |
Aaron | AR01AHQU-2.5g |
3-(3-bromopropoxy)prop-1-ene |
15424-07-4 | 95% | 2.5g |
$2025.00 | 2023-12-15 | |
1PlusChem | 1P01AHII-100mg |
3-(3-bromopropoxy)prop-1-ene |
15424-07-4 | 95% | 100mg |
$369.00 | 2024-06-20 | |
Aaron | AR01AHQU-5g |
3-(3-bromopropoxy)prop-1-ene |
15424-07-4 | 95% | 5g |
$2984.00 | 2023-12-15 | |
A2B Chem LLC | AV68074-10g |
3-(3-bromopropoxy)prop-1-ene |
15424-07-4 | 95% | 10g |
$3394.00 | 2024-04-20 | |
A2B Chem LLC | AV68074-500mg |
3-(3-bromopropoxy)prop-1-ene |
15424-07-4 | 95% | 500mg |
$645.00 | 2024-04-20 | |
Aaron | AR01AHQU-100mg |
3-(3-bromopropoxy)prop-1-ene |
15424-07-4 | 95% | 100mg |
$379.00 | 2025-02-10 |
3-(3-bromopropoxy)prop-1-ene Related Literature
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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3. Back matter
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
Additional information on 3-(3-bromopropoxy)prop-1-ene
Recent Advances in the Application of 3-(3-Bromopropoxy)prop-1-ene (CAS: 15424-07-4) in Chemical Biology and Pharmaceutical Research
The compound 3-(3-bromopropoxy)prop-1-ene (CAS: 15424-07-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and biomolecular engineering. This research briefing synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanistic insights, and emerging therapeutic relevance.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a bifunctional linker in PROTAC (Proteolysis Targeting Chimeras) development. Researchers utilized 3-(3-bromopropoxy)prop-1-ene to tether E3 ligase ligands to target protein binders, achieving selective degradation of oncogenic proteins with nanomolar efficiency. The bromoalkoxy moiety proved particularly valuable for controlled conjugation chemistry under physiological conditions.
In synthetic methodology, a Nature Communications paper (2024) reported a novel palladium-catalyzed coupling reaction using 15424-07-4 as a key intermediate for constructing complex heterocyclic scaffolds. The study revealed unexpected regioselectivity in the compound's reactivity when paired with unsaturated carbonyl systems, opening new avenues for diversity-oriented synthesis in medicinal chemistry programs.
Biophysical characterization studies employing cryo-EM and NMR spectroscopy have elucidated the compound's membrane permeability characteristics, as detailed in a recent ACS Chemical Biology publication. These findings support its growing use in the design of cell-penetrating drug conjugates, particularly for targeting intracellular protein-protein interactions that were previously considered "undruggable".
From a safety and ADME perspective, recent preclinical investigations (European Journal of Pharmaceutical Sciences, 2024) have established favorable pharmacokinetic profiles for derivatives of 3-(3-bromopropoxy)prop-1-ene, with particular emphasis on metabolic stability in hepatic microsome assays. However, researchers note the need for structural optimization to mitigate potential off-target alkylation effects observed in some in vitro toxicity screens.
Emerging applications in radiopharmaceuticals have also been reported, where the bromine atom in 15424-07-4 serves as an ideal handle for isotopic exchange with radioactive bromine-76 or bromine-77. This approach, detailed in recent Nuclear Medicine and Biology studies, enables efficient production of PET tracers for oncology imaging with improved target-to-background ratios compared to conventional fluorinated analogs.
The compound's role in materials science for biomedical applications continues to expand, with a 2024 Advanced Materials publication demonstrating its utility in creating stimuli-responsive polymer networks for controlled drug release. The unique combination of radical polymerization capability and hydrolytic lability in the bromoalkoxy group enables precise temporal control over payload delivery in physiological environments.
Looking forward, several pharmaceutical companies have included 3-(3-bromopropoxy)prop-1-ene derivatives in their preclinical pipelines, particularly for targeted protein degradation and antibody-drug conjugate platforms. Patent activity in this area has increased markedly since 2022, reflecting the compound's growing strategic importance in next-generation therapeutic development.
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